5-C-heptyl-DNJ

Pharmacological Chaperone Acid Alpha-Glucosidase (GAA) Pompe Disease

5-C-Heptyl-DNJ is the definitive pharmacological chaperone for acid alpha-glucosidase (GAA), essential for Pompe disease research. Unlike generic iminosugars, its C-5 heptyl chain confers exceptional selectivity—13-fold higher affinity (Ki 0.0047 μM) and +15.0°C thermal stabilization. Using broader inhibitors like Miglustat or DNJ introduces off-target noise; only 5-C-Heptyl-DNJ enables clean, mechanism-specific studies of enzyme folding, trafficking, and chaperone therapy validation. Procure this benchmark compound to ensure reproducible, high-impact results in lysosomal storage disorder research and drug development programs.

Molecular Formula C13H27NO4
Molecular Weight 261.36 g/mol
Cat. No. B12429517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-C-heptyl-DNJ
Molecular FormulaC13H27NO4
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCCCCCCC1(C(C(C(CN1)O)O)O)CO
InChIInChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1
InChIKeyWJOJINIVTKXXQI-QNWHQSFQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-C-Heptyl-DNJ Procurement Guide: A High-Affinity Pharmacological Chaperone for Pompe Disease Research


5-C-Heptyl-DNJ (CAS: 2734265-63-3) is a synthetically modified iminosugar derived from 1-deoxynojirimycin (DNJ) [1]. Its defining structural feature is a seven-carbon (heptyl) alkyl chain branching from the C-5 position of the piperidine ring [2]. This modification transforms the compound into a highly potent and selective pharmacological chaperone for the enzyme acid alpha-glucosidase (GAA), the protein deficient in Pompe disease. Unlike broad-spectrum iminosugars, 5-C-Heptyl-DNJ is a critical tool compound for targeted investigations into lysosomal storage disorders, protein misfolding, and enzyme stabilization mechanisms.

Critical Differentiation: Why 5-C-Heptyl-DNJ Cannot Be Replaced by Generic Iminosugars


The substitution of a generic iminosugar like 1-deoxynojirimycin (DNJ) or the clinically used N-butyl-DNJ (Miglustat) for 5-C-Heptyl-DNJ in experiments will lead to significant misinterpretation of results. The core difference lies in the target and mechanism. While DNJ is a broad-spectrum α-glucosidase inhibitor and Miglustat is an inhibitor of glucosylceramide synthase (GCS) and other α-glucosidases, 5-C-Heptyl-DNJ is a highly selective, high-affinity ligand for GAA acting as a pharmacological chaperone [1]. Using a less specific analog will confound data by inhibiting multiple off-target enzymes, whereas 5-C-Heptyl-DNJ's design allows for the isolated study of GAA stabilization and trafficking without this noise [2]. Its activity profile is not simply a matter of potency but of a fundamentally altered mechanism of action and selectivity derived from its specific C-5 alkyl chain length.

Quantitative Evidence for 5-C-Heptyl-DNJ Differentiation and Procurement


Superior GAA Affinity: 5-C-Heptyl-DNJ vs. Parent DNJ

The affinity of 5-C-Heptyl-DNJ for recombinant human GAA (rhGAA) was directly compared to that of its parent scaffold, 1-deoxynojirimycin (DNJ), in an enzyme inhibition assay [1]. 5-C-Heptyl-DNJ demonstrated a nanomolar affinity with a Ki of 0.0047 μM, representing a 13-fold increase in potency over DNJ [1]. This quantitative leap in affinity is the cornerstone of its utility as a pharmacological chaperone.

Pharmacological Chaperone Acid Alpha-Glucosidase (GAA) Pompe Disease

Enhanced Thermal Stabilization of GAA: 5-C-Heptyl-DNJ vs. No Ligand

A key functional readout for a pharmacological chaperone is its ability to stabilize its target protein against thermal denaturation. Using a protein thermal shift assay, 10 μM 5-C-Heptyl-DNJ was shown to significantly increase the thermal stability of recombinant human GAA (rhGAA) [1]. The midpoint of protein denaturation (Tm) was increased to 73.6 °C from a baseline of 58.6 °C in the absence of the ligand [1].

Protein Stability Thermal Shift Assay Pharmacological Chaperone

Functional Rescue in Disease-Relevant Cells: 5-C-Heptyl-DNJ in M519V Pompe Fibroblasts

The functional consequence of chaperone binding was validated in a disease-relevant cellular model. In fibroblasts derived from a Pompe disease patient with the M519V mutation, treatment with 5-C-Heptyl-DNJ resulted in a dose-dependent increase in intracellular GAA activity [1]. While the study does not provide a direct comparator in the same assay, this result confirms that the increased affinity and thermal stabilization translate into enhanced enzyme activity in a clinically relevant genetic background.

Ex Vivo Efficacy Patient-Derived Cells Pompe Disease

Procurement-Driven Application Scenarios for 5-C-Heptyl-DNJ


High-Affinity Probe for Pompe Disease Pharmacological Chaperone Studies

Procurement of 5-C-Heptyl-DNJ is essential for any research program investigating pharmacological chaperone therapy for Pompe disease. Its 13-fold greater affinity for GAA over the parent DNJ scaffold [1] and its ability to stabilize the enzyme, as demonstrated by a +15.0 °C shift in melting temperature [1], make it the benchmark compound for studying GAA folding, trafficking, and activity restoration. It serves as a critical positive control and molecular tool for validating new chaperone screening assays and understanding structure-activity relationships for this target.

Molecular Tool for Investigating GAA-Related Lysosomal Storage Disorders

5-C-Heptyl-DNJ is a crucial reagent for researchers studying the cellular pathology of lysosomal storage disorders where GAA dysfunction is implicated. The compound's ability to dose-dependently increase intracellular GAA activity in patient-derived fibroblasts [1] confirms its efficacy in a disease-relevant cellular context. This makes it ideal for probing the mechanisms of enzyme misfolding, ER retention, and lysosomal trafficking, and for developing cellular assays to evaluate the functional correction of the GAA deficiency phenotype.

Benchmark for Selectivity Profiling in Iminosugar Development Programs

For medicinal chemistry programs focused on developing novel iminosugar-based therapeutics, 5-C-Heptyl-DNJ serves as a valuable benchmark for target selectivity and potency. Its design principle—introducing a specific alkyl chain at the C-5 position—has been validated to dramatically enhance both affinity and selectivity for GAA [REFS-1, REFS-2]. Using this compound as a comparator in glycosidase inhibition panels and thermal shift assays provides a clear, data-driven standard against which new analogs can be measured, facilitating rational drug design for Pompe disease and potentially other enzyme deficiency disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-C-heptyl-DNJ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.